molecular formula C20H16ClNO B5697145 2-chloro-4-methyl-N-(2-phenylphenyl)benzamide

2-chloro-4-methyl-N-(2-phenylphenyl)benzamide

Cat. No.: B5697145
M. Wt: 321.8 g/mol
InChI Key: PHFFXSOEJAIJNJ-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(2-phenylphenyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a chloro group, a methyl group, and a biphenyl moiety attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(2-phenylphenyl)benzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 2-phenylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(2-phenylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 2-chloro-4-carboxy-N-(2-phenylphenyl)benzamide.

    Reduction: Formation of 2-chloro-4-methyl-N-(2-phenylphenyl)benzylamine.

Scientific Research Applications

2-chloro-4-methyl-N-(2-phenylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as liquid crystals and polymers.

    Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving benzamide derivatives.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2-phenylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylphenyl)benzamide
  • 2-chloro-4-methyl-N-(3-phenylphenyl)benzamide
  • 2-chloro-4-methyl-N-(2-methylphenyl)benzamide

Uniqueness

2-chloro-4-methyl-N-(2-phenylphenyl)benzamide is unique due to the presence of the biphenyl moiety, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

2-chloro-4-methyl-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c1-14-11-12-17(18(21)13-14)20(23)22-19-10-6-5-9-16(19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFFXSOEJAIJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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